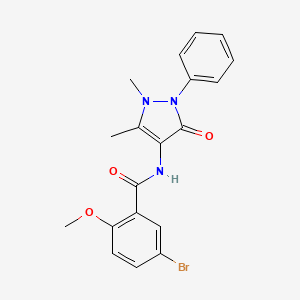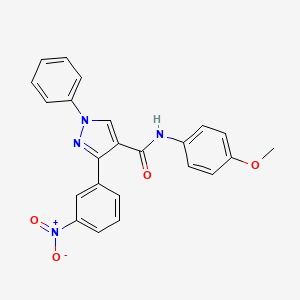
5-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzamide
説明
“5-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzamide” is a chemical compound with the molecular formula C18H16BrN5O2S . It has a molecular weight of 446.3 g/mol . The compound is also known by other names such as 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrazole ring, a bromopyridine group, and a carbamothioyl group . The InChI string, which represents the structure of the compound, is "InChI=1S/C18H16BrN5O2S/c1-11-15(17(26)24(23(11)2)14-6-4-3-5-7-14)21-18(27)22-16(25)12-8-13(19)10-20-9-12/h3-10H,1-2H3,(H2,21,22,25,27)" .Physical and Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 3.4, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 3 rotatable bonds . Its exact mass and monoisotopic mass are both 445.02081 g/mol . The topological polar surface area is 110 Ų . It has 27 heavy atoms . The compound has a formal charge of 0 .科学的研究の応用
Crystal Structure and Molecular Interactions
5-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzamide and similar compounds have been studied for their crystal structure and molecular interactions. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have been used to understand the molecular assemblies and interactions of these compounds. The studies reveal the importance of hydrogen bonding and π-interactions in stabilizing the molecular structures (Saeed et al., 2020).
Photodynamic Therapy
Some derivatives, closely related to this compound, have been explored for their potential in photodynamic therapy, particularly for cancer treatment. These compounds demonstrate good fluorescence properties and high singlet oxygen quantum yields, important for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).
Pharmacological Potential
The pharmacological potential of similar compounds has been researched, with findings indicating less toxicity and good anti-inflammatory activities. This opens up possibilities for the use of these compounds in medicinal chemistry (Abdulla et al., 2014).
Antibacterial Properties
Research into antipyrine derivatives, closely related to this compound, has demonstrated strong antibacterial properties. This highlights the potential use of such compounds in developing new antibacterial agents (Zhang, 2011).
G Protein-Coupled Receptor Agonists
Some derivatives have been identified as potent G protein-coupled receptor-35 (GPR35) agonists, indicating their potential in treating pain, inflammatory, and metabolic diseases. This highlights the broad therapeutic applications of these compounds (Wei et al., 2018).
Synthesis and Characterization
Various methods have been developed for the synthesis and characterization of pyrazole derivatives, including those similar to this compound. These methods are crucial for exploring the chemical and biological properties of these compounds (Abood et al., 2012).
Anticancer Properties
Research on antipyrine-based heterocycles has shown significant anticanceractivity, particularly against breast cancer cell lines. This suggests the potential therapeutic application of this compound derivatives in cancer treatment (Ghorab et al., 2014).
Corrosion Inhibition
Studies have investigated the use of related compounds as corrosion inhibitors, particularly for carbon steel in acidic environments. The effectiveness of these compounds as inhibitors and their adsorption behavior at the metal-solution interface have been explored, demonstrating their potential in industrial applications (Tawfik, 2015).
Anti-Microbial Agents
Pyrazole hydrazides, similar to this compound, have been synthesized and evaluated for their anti-microbial activities. These compounds have shown promising results against various bacterial strains, indicating their potential as anti-microbial agents (Gunasekar et al., 2021).
特性
IUPAC Name |
5-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-12-17(19(25)23(22(12)2)14-7-5-4-6-8-14)21-18(24)15-11-13(20)9-10-16(15)26-3/h4-11H,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZNMXRLMOFXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dimethyl-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3515890.png)



![N-[2-(butanoylamino)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B3515924.png)
![12-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B3515931.png)
![2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B3515938.png)
![(4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B3515943.png)

![N~1~-{3-bromo-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B3515949.png)



![1-{[(4-bromophenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B3516003.png)
